

An In-depth Technical Guide to Ginkgolide C: Physical, Chemical, and Biological Properties

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginkgolide C is a structurally complex diterpene trilactone isolated from the leaves of the Ginkgo biloba tree. It belongs to a unique class of natural products known as ginkgolides, which are characterized by a rigid cage-like structure and a distinctive tert-butyl group.[1] As a member of this family, ginkgolide C has garnered significant interest within the scientific community for its diverse biological activities, most notably as a potent antagonist of the platelet-activating factor (PAF) receptor and a modulator of the AMP-activated protein kinase (AMPK) signaling pathway.[2][3] This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of ginkgolide C, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of its mechanisms of action.

Physicochemical Properties

Ginkgolide C is a white to off-white crystalline solid.[3] Its intricate molecular architecture, comprising six fused five-membered rings, including three lactones and a tetrahydrofuran ring, contributes to its distinct physicochemical characteristics.

Structural and General Properties

A summary of the fundamental properties of ginkgolide C is presented in the table below.



Property	Value	Reference(s)
Molecular Formula	C20H24O11	[4]
Molecular Weight	440.40 g/mol	[4]
CAS Number	15291-76-6	[4]
Appearance	White to Off-White Crystalline Solid	[3]
Melting Point	>300 °C (with decomposition)	
Optical Activity	$[\alpha]D^{24}$ -14.7° (c = 1 in ethanol)	[3]

Solubility

Ginkgolide C exhibits limited solubility in water and is slightly soluble in various organic solvents. While precise quantitative data is not extensively available, qualitative descriptions indicate its solubility profile.

Solvent	Solubility	Reference(s)
Water	Insoluble	
Dimethyl Sulfoxide (DMSO)	Slightly Soluble	
Ethanol	Slightly Soluble (Sonication may be required)	[3]
Methanol	Slightly Soluble (Heating may be required)	[3]

For practical applications, dissolving ginkgolide C in a minimal amount of DMSO before further dilution in aqueous buffers is a common practice.

Stability

The stability of ginkgolide C is a critical consideration for its handling, storage, and formulation. It should be stored in a dry, dark place at -20°C.[3] While comprehensive stability studies specifically on ginkgolide C are not readily available in the public domain, studies on related



compounds from Ginkgo biloba extracts, such as flavonol glycosides, indicate that stability is pH-dependent, with greater stability observed under acidic conditions.[5] The degradation of these related compounds has been shown to follow first-order kinetics.[5] It is recommended that solutions of ginkgolide C, particularly in aqueous buffers, are prepared fresh and not stored for extended periods.[6]

Spectroscopic Data

The complex structure of ginkgolide C has been elucidated and characterized using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of ginkgolide C provide detailed information about its carbon-hydrogen framework. The complete and unambiguous assignments have been determined through 1D and 2D NMR experiments.[7][8]

Table of ¹H and ¹³C NMR Chemical Shifts (δ) for Ginkgolide C (in DMSO-d₆)



Position	¹³ C (ppm)	¹ H (ppm, Multiplicity, J in Hz)
1	79.2	5.23 (s)
2	49.5	2.08 (d, 4.8)
3	55.0	2.85 (d, 4.8)
5	70.2	4.95 (s)
6	82.3	4.45 (d, 4.2)
7	77.9	4.05 (d, 4.2)
8	42.9	-
9	46.5	2.01 (m)
10	89.9	6.09 (s)
11	170.1	-
12	77.5	5.45 (s)
13	172.9	-
14	108.9	-
15	170.8	-
16	40.2	-
17	100.1	-
18	29.8	1.15 (s)
19	29.8	1.15 (s)
20	29.8	1.15 (s)

Note: NMR data can vary slightly depending on the solvent and instrument used. The data presented is a representative example.

Mass Spectrometry (MS)



Mass spectrometry is a crucial tool for the identification and quantification of ginkgolide C. In negative ion electrospray tandem mass spectrometry (LC-MS/MS), the deprotonated molecule [M-H][−] is observed at m/z 439.[9] The fragmentation pattern is characterized by the loss of carbon monoxide (CO) molecules. A prominent fragment ion is observed at m/z 383, corresponding to the loss of two CO molecules ([M-H-2CO][−]).[10] This transition (m/z 439 → 383) is often used for selective and sensitive quantification in multiple reaction monitoring (MRM) mode.[9]

Infrared (IR) Spectroscopy

The infrared spectrum of ginkgolide C reveals the presence of its key functional groups. Characteristic absorption bands include:

- Hydroxyl (-OH) groups: A broad band in the region of 3400-3500 cm⁻¹
- Lactone carbonyl (C=O) groups: Strong absorption peaks around 1770-1790 cm⁻¹
- C-O stretching: Bands in the region of 1000-1300 cm⁻¹

Biological Activity and Signaling Pathways

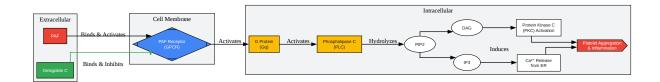
Ginkgolide C exhibits a range of biological activities, with its effects on the platelet-activating factor receptor and the AMPK signaling pathway being the most extensively studied.

Platelet-Activating Factor (PAF) Receptor Antagonism

Ginkgolide C is a specific and competitive antagonist of the platelet-activating factor (PAF) receptor, a G-protein coupled receptor involved in a variety of physiological and pathological processes, including inflammation and platelet aggregation.[4] By binding to the PAF receptor, ginkgolide C inhibits the downstream signaling cascade initiated by PAF.

Below is a diagram illustrating the PAF receptor signaling pathway and the inhibitory action of ginkgolide C.





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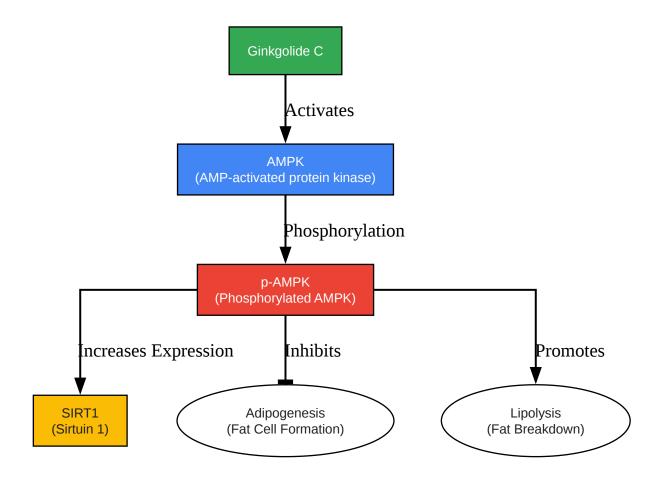
Caption: PAF Receptor Signaling and Inhibition by Ginkgolide C.

Modulation of the AMPK Signaling Pathway

Ginkgolide C has been shown to activate the AMP-activated protein kinase (AMPK) pathway.[2] AMPK is a key cellular energy sensor that plays a crucial role in regulating metabolism. Activation of AMPK by ginkgolide C leads to a cascade of downstream effects, including the inhibition of adipogenesis (fat cell formation) and the promotion of lipolysis (the breakdown of fats).[2] One of the key downstream targets of AMPK is Sirtuin 1 (SIRT1), a protein deacetylase involved in various cellular processes, including metabolism and longevity. Ginkgolide C has been shown to increase the expression of SIRT1.[2]

The following diagram illustrates the workflow of ginkgolide C's effect on the AMPK signaling pathway.





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Caption: Ginkgolide C's Activation of the AMPK Signaling Pathway.

Experimental Protocols

This section provides an overview of the methodologies used to characterize the properties and activities of ginkgolide C.

Determination of Solubility (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the thermodynamic solubility of a compound.

Protocol:

 Preparation: Add an excess amount of ginkgolide C to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed container.



- Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.
- Separation: Separate the undissolved solid from the saturated solution by centrifugation and/or filtration.
- Quantification: Determine the concentration of ginkgolide C in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or MS detection.
- Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).

Assessment of Stability (Forced Degradation Study)

Forced degradation studies are conducted to evaluate the stability of a compound under various stress conditions.

Protocol:

- Stock Solution Preparation: Prepare a stock solution of ginkgolide C in a suitable solvent.
- Stress Conditions: Aliquot the stock solution and subject it to various stress conditions, including:
 - Acidic: 0.1 M HCl
 - Basic: 0.1 M NaOH
 - Oxidative: 3% H₂O₂
 - Thermal: Elevated temperatures (e.g., 60°C, 80°C)
 - Photolytic: Exposure to UV and/or visible light
- Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).



- Analysis: Analyze the samples by a stability-indicating HPLC method to quantify the remaining amount of intact ginkgolide C and to detect any degradation products.
- Data Analysis: Plot the concentration of ginkgolide C versus time to determine the degradation kinetics and calculate the half-life under each condition.

PAF Receptor Antagonism Assays

This assay measures the ability of ginkgolide C to inhibit PAF-induced platelet aggregation.

Protocol:

- Platelet-Rich Plasma (PRP) Preparation: Obtain fresh whole blood from healthy donors and prepare PRP by centrifugation.
- Baseline Measurement: Place a sample of PRP in an aggregometer and establish a stable baseline.
- Incubation with Inhibitor: Add a known concentration of ginkgolide C (or vehicle control) to the PRP and incubate for a short period.
- Induction of Aggregation: Add a sub-maximal concentration of PAF to induce platelet aggregation.
- Measurement: Monitor the change in light transmittance, which is proportional to the degree of platelet aggregation, over time.
- Data Analysis: Calculate the percentage of inhibition of aggregation for each concentration of ginkgolide C and determine the IC₅₀ value (the concentration that causes 50% inhibition).[11]

This assay directly measures the ability of ginkgolide C to compete with a radiolabeled ligand for binding to the PAF receptor.

Protocol:

 Membrane Preparation: Prepare cell membranes from a cell line expressing the PAF receptor.



- Binding Reaction: In a multi-well plate, combine the cell membranes, a fixed concentration of a radiolabeled PAF ligand (e.g., [3H]PAF), and increasing concentrations of unlabeled ginkgolide C.
- Incubation: Incubate the mixture to allow the binding to reach equilibrium.
- Separation: Rapidly filter the mixture through glass fiber filters to separate the bound and free radioligand.
- Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of ginkgolide C to determine the IC₅₀ or K_i (inhibition constant) value.[12][13]

AMPK Pathway Activation Assays

This technique is used to detect the phosphorylation of AMPK, which is an indicator of its activation.

Protocol:

- Cell Culture and Treatment: Culture a suitable cell line (e.g., hepatocytes, adipocytes) and treat with various concentrations of ginkgolide C for a specified time.
- Protein Extraction: Lyse the cells to extract total protein.
- Protein Quantification: Determine the protein concentration of each lysate.
- SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF or nitrocellulose).
- Blocking: Block the membrane to prevent non-specific antibody binding.
- Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of AMPK (p-AMPK) and a primary antibody for total AMPK (as a loading control).



- Secondary Antibody and Detection: Incubate with a labeled secondary antibody and detect the protein bands using a suitable detection method (e.g., chemiluminescence).
- Analysis: Quantify the band intensities to determine the ratio of p-AMPK to total AMPK.[1]
 [14]

This assay measures the enzymatic activity of SIRT1, which can be modulated by ginkgolide C.

Protocol:

- Sample Preparation: Prepare cell lysates or purified SIRT1 enzyme.
- Reaction Mixture: In a microplate well, combine the sample, a fluorogenic SIRT1 substrate, and NAD+.
- Incubation: Incubate the plate at 37°C to allow the deacetylation reaction to proceed.
- Development: Add a developing solution that reacts with the deacetylated substrate to produce a fluorescent signal.
- Fluorescence Measurement: Read the fluorescence intensity using a microplate reader.
- Data Analysis: The fluorescence signal is directly proportional to the SIRT1 activity in the sample.[15]

Conclusion

Ginkgolide C is a fascinating and biologically active natural product with significant potential for therapeutic applications. Its well-defined physicochemical properties, coupled with its specific mechanisms of action as a PAF receptor antagonist and an AMPK pathway activator, make it a compelling subject for further research and drug development. The experimental protocols outlined in this guide provide a foundation for researchers to explore the multifaceted nature of this unique molecule. A thorough understanding of its properties and biological activities is essential for unlocking its full therapeutic potential.



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